molecular formula C13H11Cl2NO2 B012578 ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate CAS No. 103999-55-9

ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B012578
M. Wt: 284.13 g/mol
InChI Key: FUKPTHDLKFWUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate, also known as DCP, is a chemical compound commonly used in scientific research for its unique properties. DCP is a pyrrole-based compound that has been shown to have potential applications in various fields such as medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate varies depending on its application. In cancer treatment, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate inhibits acetylcholinesterase, which increases the levels of acetylcholine in the brain and improves cognitive function. In insecticide applications, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate acts as a neurotoxin, disrupting the nervous system of pests and leading to their death.

Biochemical And Physiological Effects

Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects depending on its application. In cancer treatment, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to improve cognitive function and memory. In insecticide applications, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to cause paralysis and death in pests.

Advantages And Limitations For Lab Experiments

Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its properties. However, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate also has some limitations. It can be toxic to humans and animals, and its use requires proper safety precautions. Additionally, its effectiveness can vary depending on the specific application and the concentration used.

Future Directions

There are several future directions for the study of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate. In medicine, further research could be conducted to explore its potential use in the treatment of other diseases. In agriculture, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate could be further studied for its potential use in pest control. In material science, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate could be used to synthesize novel materials with unique properties. Additionally, further research could be conducted to explore the potential toxicity of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate and to develop safer alternatives.
Conclusion:
In conclusion, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate is a pyrrole-based compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its properties. ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have anticancer, insecticidal, and neuroprotective properties, among others. However, its use requires proper safety precautions, and its effectiveness can vary depending on the specific application. Future research could explore its potential use in the treatment of other diseases, pest control, and material science.

Synthesis Methods

Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate can be synthesized through a multistep process starting with the reaction of 2,3-dichlorobenzaldehyde and ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the pyrrole ring. Finally, the carboxylic acid group is introduced through the reaction with chloroacetyl chloride.

Scientific Research Applications

Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields. In medicine, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have anticancer properties by inhibiting the proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In agriculture, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have insecticidal properties against various pests. In material science, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been studied for its potential use in the synthesis of novel materials.

properties

CAS RN

103999-55-9

Product Name

ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-4-3-5-11(14)12(8)15/h3-7,16H,2H2,1H3

InChI Key

FUKPTHDLKFWUGQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl

synonyms

4-(2,3-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACIDETHYL ESTER

Origin of Product

United States

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